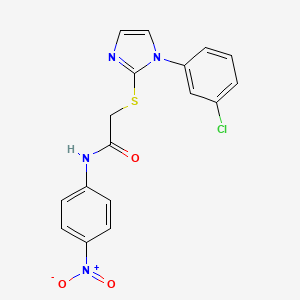

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide features a hybrid structure combining an imidazole core substituted with a 3-chlorophenyl group, a thioether linkage, an acetamide backbone, and a terminal 4-nitrophenyl moiety. Imidazole-thio-acetamide derivatives are frequently explored for cytotoxic, antimicrobial, and enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking . The 3-chlorophenyl and 4-nitrophenyl substituents likely enhance electron-withdrawing effects, influencing solubility, metabolic stability, and target affinity.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S/c18-12-2-1-3-15(10-12)21-9-8-19-17(21)26-11-16(23)20-13-4-6-14(7-5-13)22(24)25/h1-10H,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCSMLEPSOPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves a multi-step process:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole derivative.

Thioether Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole derivative with a thiol compound, such as thiourea, under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-nitroaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

Functional Groups Targeted: Thioether linkage and nitrophenyl group.

-

Thioether Oxidation:

The thioether (-S-) can be oxidized to sulfoxides or sulfones under controlled conditions. Common oxidants include hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) in the presence of catalytic amounts of transition metals like manganese dioxide (MnO₂).Oxidant Product Reaction Conditions H₂O₂ (30% aqueous) Sulfoxide derivative Room temperature, 24 hours t-BuOOH (0.5 eq) Sulfone derivative Reflux in dichloromethane, 12 hours -

Nitrophenyl Oxidation:

The nitro group (-NO₂) on the 4-nitrophenyl ring can undergo further oxidation to form nitronium ions or nitroso intermediates. Potassium permanganate (KMnO₄) in acidic media is a reported oxidizing agent.

Reduction Reactions

Functional Groups Targeted: Nitrophenyl group and imidazole ring.

-

Nitrophenyl Reduction:

The nitro group reduces to an amine (-NH₂) using hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalysts. This reaction typically occurs under high pressure (50–100 psi) at elevated temperatures (80–100°C). -

Imidazole Reduction:

The imidazole ring can be hydrogenated to form imidazoline derivatives. This reaction requires stronger reducing agents like sodium borohydride (NaBH₄) in the presence of nickel catalysts.

Substitution Reactions

Functional Groups Targeted: Chlorophenyl group and thioether linkage.

-

Nucleophilic Substitution on Chlorophenyl:

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution with strong nucleophiles (e.g., hydroxide ions, amines) under alkaline conditions. Sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) is a typical solvent system. -

Thioether Substitution:

The thioether linkage (-S-) is susceptible to alkylation or acylation reactions. For example, treatment with methyl iodide (CH₃I) in the presence of silver nitrate (AgNO₃) results in thioether alkylation.

Cross-Coupling Reactions

Functional Groups Targeted: Imidazole ring and aromatic moieties.

-

Palladium-Catalyzed Coupling:

The imidazole ring can participate in Suzuki coupling reactions with aryl halides. For instance, coupling with 4-bromoaniline using Pd(OAc)₂ and cesium carbonate (Cs₂CO₃) yields biaryl derivatives .

Comparison of Key Reactions

Biological Implications

The compound’s reactivity profile aligns with its potential therapeutic applications:

-

Antimicrobial Activity: Nitrophenyl and imidazole moieties are known to inhibit bacterial enzymes.

-

Anticancer Potential: Reduction of nitro groups to amines may enhance DNA-intercalating properties, as observed in similar oxadiazole derivatives .

References: EvitaChem (2025). N-(3-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. PMC (2023). Mechanism-Based Approaches for 1,3,4-Oxadiazoles. EvitaChem (2025). 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | Strongly Inhibitory | Effective against methicillin-resistant strains (MRSA). |

| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive bacteria. |

| Candida albicans | Moderate Activity | Shows potential for antifungal applications. |

Studies indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential anticancer properties, primarily through its ability to inhibit tumor cell proliferation. Preliminary studies have indicated that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation.

- Mechanism of Action : The imidazole ring may interact with specific receptors or enzymes involved in cancer cell growth, while the thioether linkage could enhance the compound's stability and effectiveness in biological systems .

Anti-inflammatory Applications

In addition to its antimicrobial and anticancer properties, 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been investigated for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. Results showed that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics.

- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting it may serve as a lead compound for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of these targets, leading to various biological effects. For example, the imidazole ring can interact with metal ions in enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Heterocyclic Core : The target compound’s imidazole core is shared with analogs in , and 2. Replacement with thiazole () or oxadiazole () alters electronic properties and binding modes.

Substituent Effects: 3-Chlorophenyl vs. Nitro Group: The 4-nitrophenyl group in the target compound and derivatives enhances electron-withdrawing effects, which could improve cytotoxicity by stabilizing charge-transfer interactions .

Thioether Linkage : A common feature in , and the target compound, this group likely enhances lipophilicity and membrane permeability.

Key Findings:

- Cytotoxicity : Derivatives in with nitro and benzothiazole groups exhibit moderate cytotoxicity (IC50 ~15.67 µg/mL), suggesting the target compound’s nitro group may confer similar activity .

- Antimicrobial Activity : Oxadiazole analogs () demonstrate antimicrobial effects, implying that the thio-acetamide scaffold is versatile across therapeutic areas .

- Structural Insights : The twisted conformation of dichlorophenyl-thiazole acetamide () highlights how substituent positioning influences molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound featuring an imidazole ring, a thioether linkage, and a nitrophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and antifungal applications.

Chemical Structure and Properties

The molecular formula of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is C₁₈H₁₅ClN₄O₂S, with a molecular weight of approximately 366.85 g/mol. The structure includes an imidazole moiety linked to a thioether and an acetamide group, which may enhance its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₄O₂S |

| Molecular Weight | 366.85 g/mol |

| CAS Number | 1235092-40-6 |

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. Notably, derivatives similar to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDACs) .

In a study evaluating the cytotoxic effects of imidazole derivatives, it was found that structural modifications significantly influenced their potency. For instance, the introduction of electron-withdrawing groups like nitro at specific positions enhanced their activity against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that imidazole derivatives can exhibit activity against both bacterial and fungal strains. For example, certain derivatives have shown moderate to strong activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

The mechanism by which 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exerts its biological effects is primarily through the inhibition of specific molecular targets involved in cell signaling pathways. The thioether linkage enhances the compound's ability to interact with proteins associated with cancer progression and microbial resistance .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazole-thiazole hybrids and tested their anticancer properties. One compound demonstrated an IC50 value of less than 5 µM against A549 lung cancer cells, suggesting potent anticancer activity . The study highlighted the importance of structural features in enhancing bioactivity.

Evaluation of Antimicrobial Properties

A comparative analysis was conducted on various imidazole derivatives, including 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide. The results indicated that compounds with halogen substitutions exhibited greater antimicrobial activity compared to those without. Specifically, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, react 1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-nitrophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification typically involves recrystallization from ethanol or methanol to achieve >90% purity. This method is analogous to protocols used for structurally related acetamide derivatives .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and nitrophenyl groups) and thioether/acetamide moieties (δ 3.5–4.5 ppm for SCH₂ and NHCO).

- X-ray Crystallography : Resolve the crystal structure to validate bond angles, molecular packing, and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and nitro groups), as demonstrated for similar N-(substituted phenyl)acetamides .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What preliminary assays evaluate its anti-inflammatory potential?

- Methodological Answer : Screen for cyclooxygenase (COX-1/COX-2) inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. Compare IC₅₀ values against reference inhibitors (e.g., celecoxib). Structural analogs with imidazole-thioacetamide scaffolds have shown COX-2 selectivity, suggesting a similar mechanism for this compound .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with COX-2?

- Methodological Answer :

- Protein Preparation : Use the COX-2 crystal structure (PDB ID: 5KIR) and remove water molecules/ligands.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G(d) level.

- Docking : Perform flexible docking with AutoDock Vina, focusing on the active site (His90, Arg513, Tyr355). Analyze binding energy (ΔG) and hydrogen-bonding interactions. For example, the nitro group may form π-π stacking with Tyr385, while the thioether linkage could enhance hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to confirm compound purity (>95%). Impurities from incomplete recrystallization (e.g., unreacted thiol intermediates) may skew bioactivity results .

- Assay Standardization : Compare studies using identical cell lines (e.g., RAW264.7 macrophages) and inflammatory markers (e.g., IL-6, TNF-α). Discrepancies in IC₅₀ values may arise from variations in LPS-induced inflammation models .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the nitro group to a metabolically stable bioisostere (e.g., trifluoromethyl) to reduce hepatic reduction.

- Microsomal Assays : Incubate the compound with rat liver microsomes and monitor degradation via LC-MS. Structural analogs with electron-withdrawing substituents on the phenyl ring exhibit longer half-lives (t₁/₂ > 2 hours) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Substituent Variation : Replace the 3-chlorophenyl group with 4-fluorophenyl or 4-methoxyphenyl to assess electronic effects on COX-2 binding.

- Thioether Linkage Optimization : Replace sulfur with sulfone (-SO₂-) to evaluate polarity-dependent activity. For example, sulfone analogs of similar acetamides show enhanced solubility but reduced membrane permeability .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to validate safety profiles?

- Methodological Answer :

- Dose-Response Curves : Test cytotoxicity in HEK293 (normal) vs. HepG2 (cancer) cells using MTT assays. A narrow therapeutic window (e.g., IC₅₀ < 10 μM in cancer cells vs. >50 μM in normal cells) indicates selective toxicity.

- ROS Measurement : Use DCFH-DA probes to quantify reactive oxygen species (ROS). Nitro-containing compounds may induce oxidative stress at high concentrations, explaining divergent cytotoxicity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.